
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane” is a chemical compound with the CAS Number: 2255372-98-4 . It has a molecular weight of 267.24 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is ( (3-bromo-4-methylphenyl)ethynyl)trimethylsilane . The InChI code for this compound is 1S/C12H15BrSi/c1-10-5-6-11 (9-12 (10)13)7-8-14 (2,3)4/h5-6,9H,1-4H3 .Physical And Chemical Properties Analysis
The physical form of “2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane” is liquid . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Protection in Synthesis
Organosilicon compounds, such as trimethylsilyl-protected ethynyl groups, are used in synthetic chemistry for the protection of reactive sites during complex synthetic sequences. For instance, Eaborn, Thompson, and Walton (1967) demonstrated the use of the trimethylsilyl group to protect a terminal ethynyl group in Grignard syntheses, highlighting its application in forming Grignard reagents and subsequent transformation into carboxylic acids and other derivatives through controlled reactions Eaborn, Thompson, & Walton, 1967.
Synthetic Equivalents
Organosilicon reagents can serve as synthetic equivalents for more complex structures. Hosomi et al. (1990) illustrated the use of 2-trimethylsilylethyl-1,3-butadiene as a synthetic equivalent to parent cross-conjugated hexatrienes through Diels-Alder reactions, showcasing the versatility of organosilicon compounds in synthesizing complex organic structures Hosomi et al., 1990.
Dielectric Materials
Trimethylsilane derivatives are utilized in the production of dielectric materials for electronic applications. Loboda (1999) discussed the use of trimethylsilane for depositing dielectric thin films in semiconductor manufacturing, indicating the importance of organosilicon compounds in the electronics industry Loboda, 1999.
Crosslinking Polymers
Organosilicon compounds are instrumental in the crosslinking of polymers to enhance their properties. Rao et al. (2005) detailed the hydrosilylation polymerization of dihydrosilanes with diyne/triyne systems, leading to the formation of crosslinked silylene-divinylene polymers, demonstrating the role of organosilicon compounds in creating materials with improved thermal stability and optical properties Rao et al., 2005.
Photonic Properties
The incorporation of organosilicon structures in polymers can significantly influence their photonic properties. Lu et al. (2011) investigated the regioselective alkyne polyhydrosilylation of various ethynyl compounds, leading to poly(silylenevinylene)s with high molecular weights and unique emission properties, useful in developing sensitive chemosensors and optoelectronic devices Lu et al., 2011.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-methylphenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCLFVHMAIFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2955244.png)
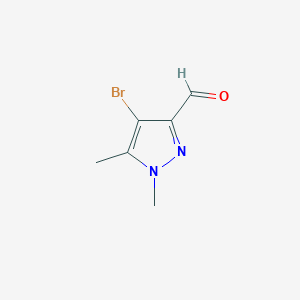
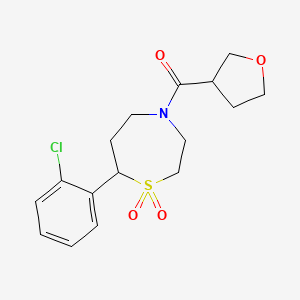
![2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955252.png)
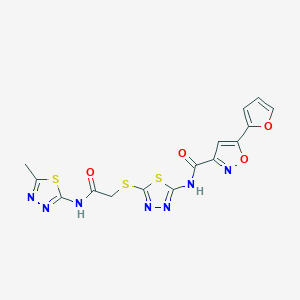
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-{3-[ethyl(phenyl)amino]propyl}piperidine-3-carboxamide](/img/structure/B2955255.png)
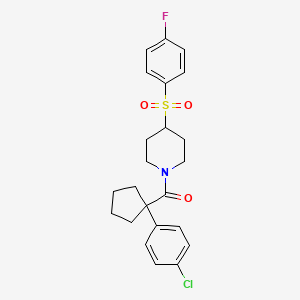
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2955258.png)
![4-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2955259.png)
![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2955261.png)
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2955262.png)
![N-(3-acetamidophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2955264.png)
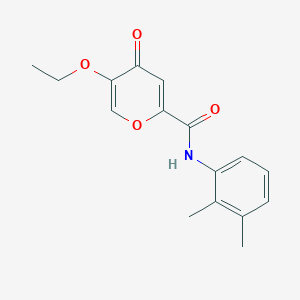
![1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride](/img/structure/B2955266.png)